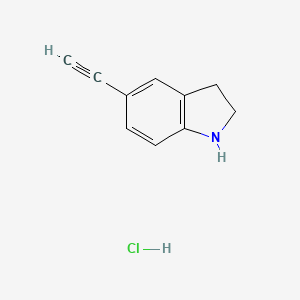

5-Ethynylindoline hydrochloride

Description

Fundamental Significance of Indoline (B122111) and Indole (B1671886) Frameworks in Heterocyclic Chemistry

Indole and its reduced form, indoline, are bicyclic heterocyclic aromatic compounds that are of profound importance in the field of chemistry. researchgate.netresearchgate.net The indole nucleus is a common structural motif found in a wide array of naturally occurring and synthetic compounds with significant biological activities. researchgate.netnih.gov This has made it a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ijpsr.com

The significance of the indole framework is underscored by its presence in essential biomolecules. nih.gov For instance, the amino acid tryptophan, a fundamental building block of proteins, features an indole ring. nih.gov Furthermore, vital neurotransmitters such as serotonin, which regulates mood and sleep, and melatonin, which governs circadian rhythms, are indole derivatives. nih.gov The biological importance of these natural products has inspired chemists to explore a vast range of synthetic indole-containing molecules with therapeutic potential. ijpsr.com

Indole derivatives have been successfully developed into drugs for a variety of conditions. researchgate.net Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are indole-containing natural products that are used as anticancer agents due to their ability to inhibit tubulin polymerization. nih.gov This has spurred the development of synthetic indole derivatives as potential anticancer agents. nih.gov Beyond cancer, indole derivatives have shown promise in the development of treatments for infectious diseases, inflammatory disorders, metabolic conditions, and neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

The indoline framework, being a saturated analogue of indole, provides a more three-dimensional geometry, which can be advantageous for achieving specific binding interactions with biological targets. The flexibility and synthetic tractability of both indole and indoline cores make them indispensable tools for the modern chemist.

Strategic Importance of the Ethynyl (B1212043) Moiety in Contemporary Organic Synthesis and Functionalization

The ethynyl group, a simple carbon-carbon triple bond, is a remarkably versatile functional group in modern organic synthesis. nih.gov Its unique electronic and structural properties make it a valuable building block for constructing complex molecular architectures and for introducing specific functionalities into molecules. sci-hub.se

One of the key features of the ethynyl group is its linear geometry, with a bond angle of 180°. sci-hub.se This rigidity allows it to act as a rigid spacer, precisely controlling the orientation of different parts of a molecule. sci-hub.se The π-system of the triple bond also imparts specific electronic properties, allowing it to participate in a variety of chemical transformations. sci-hub.se

The terminal proton of an ethynyl group is weakly acidic (pKa ≈ 25), which allows for its removal to form a metal acetylide. sci-hub.se This reactivity is the basis for numerous carbon-carbon bond-forming reactions, such as the well-known Sonogashira coupling, which is a powerful method for attaching the ethynyl group to aromatic rings and other organic scaffolds. sci-hub.se

The ethynyl group is also a key participant in a variety of cycloaddition reactions, including the highly efficient copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." sci-hub.se This reaction allows for the facile formation of stable triazole rings, which can be used to link different molecular fragments. sci-hub.se

Furthermore, the ethynyl group can serve as a bioisostere for other chemical groups, such as chloro, cyano, and even a phenyl ring in some contexts. sci-hub.se This means that it can mimic the size, shape, and electronic properties of these groups, allowing chemists to fine-tune the biological activity of a molecule. The ability to undergo hydration to form an acetyl group is another important transformation of the ethynyl moiety. acs.org The versatility and reactivity of the ethynyl group have made it an indispensable tool in drug discovery, materials science, and chemical biology. nih.gov

Historical Context and Evolution of 5-Ethynylindoline Hydrochloride within Indoline Chemistry

The development of this compound is situated within the broader evolution of synthetic methodologies for creating functionalized indoline derivatives. The synthesis of ethynyl-substituted heterocycles has been a subject of considerable interest due to the wide-ranging applications of the resulting compounds. nih.gov

Historically, the introduction of an ethynyl group onto an aromatic or heterocyclic ring often relied on cross-coupling reactions. The Sonogashira coupling, discovered in the 1970s, has been a particularly important tool in this regard. This reaction allows for the direct coupling of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to ethynyl-substituted aromatic compounds. The synthesis of various ethynyl-substituted nucleosides, for instance, has been achieved using palladium-catalyzed cross-coupling reactions. nih.govrsc.org

More recent advancements in organic synthesis have focused on developing more efficient and versatile methods for the construction of complex heterocyclic systems. acs.org These include domino reactions where multiple bond-forming events occur in a single synthetic operation. acs.org The use of readily available starting materials and catalysts is also a key focus of modern synthetic chemistry. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of the Ethynyl Group

| Property | Description | Reference |

| Geometry | Linear (180° H-C-C angle) | sci-hub.se |

| C-H Bond Length | Shorter than in ethene or ethane (B1197151) (1.06 Å) | sci-hub.se |

| Acidity (pKa) | ~25 (stronger acid than alkenes or alkanes) | sci-hub.se |

| Electronic Nature | Weakly electron-withdrawing | sci-hub.se |

| Bioisosterism | Can act as an isostere for iodo, chloro, cyano, and phenyl groups. | sci-hub.se |

Table 2: Key Reactions Involving the Ethynyl Group

| Reaction | Description | Reference |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | sci-hub.se |

| Azide-Alkyne Cycloaddition ("Click Chemistry") | Formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. | sci-hub.se |

| Favorskii Reaction | Base-catalyzed addition of acetylene (B1199291) to carbonyl compounds. | nih.gov |

| Hydration | Conversion of the ethynyl group to an acetyl group. | acs.org |

Properties

IUPAC Name |

5-ethynyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXVAFRWVLICOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynylindoline Hydrochloride and Its Analogues

General Strategies for the Construction of Substituted Indoline (B122111) Ring Systems

The indoline framework, a saturated bicyclic amine, can be assembled through various synthetic routes. A primary approach involves the reduction of the corresponding indole (B1671886) derivative. For instance, indole can be subjected to low-temperature, low-pressure liquid-phase hydrogenation in the presence of a metal catalyst to yield indoline nih.gov. More complex substituted indolines are often prepared via intramolecular cyclization reactions.

One powerful strategy is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which allows for the construction of indolines with multiple substituents on the benzenoid ring ccspublishing.org.cn. This method is highly modular, enabling the preparation of diverse libraries of indoline derivatives. Another significant approach is the palladium-catalyzed intramolecular dearomative Heck reaction of 2,3-disubstituted indoles, which provides access to spiro-indoline products nih.gov. Furthermore, domino reactions, such as a copper-catalyzed amidation followed by a nucleophilic substitution, offer an efficient one-pot procedure for the synthesis of substituted indolines from ortho-iodophenalkyl mesylates rsc.org. Photocatalyzed decarboxylative radical arylation also presents a metal-free method for preparing substituted indolines, tolerating a wide array of functional groups rsc.org.

Regiospecific Introduction of the Ethynyl (B1212043) Group at the C-5 Position of the Indoline Core

The introduction of the ethynyl group at the C-5 position of the indoline nucleus is a critical transformation. This is typically achieved through modern cross-coupling methodologies or classical elimination reactions, often requiring a pre-functionalized indoline core.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira cross-coupling reaction is the most prominent and widely utilized method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide nih.gov. This reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base nih.gov. In the context of 5-ethynylindoline synthesis, a 5-haloindoline, most commonly 5-bromoindoline (B135996) or 5-iodoindoline, is coupled with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

The general reaction scheme is as follows:

The reactivity of the halide in the Sonogashira coupling follows the order I > Br > Cl, with aryl iodides generally being the most reactive substrates nih.gov. The choice of palladium catalyst and ligands can also influence the reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ rsc.org. While copper(I) salts like CuI are typically used as co-catalysts to facilitate the reaction, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) nih.gov.

The regioselectivity of the Sonogashira coupling can be controlled by the choice of catalyst and ligands, which is particularly relevant when multiple halides are present on the heterocyclic core nih.gov.

Dehydrohalogenation and Elimination Approaches for Terminal Alkyne Generation

An alternative, more classical approach to generating a terminal alkyne is through a double dehydrohalogenation reaction of a vicinal or geminal dihalide nih.govrsc.org. This E2 elimination reaction is typically carried out using a strong base. To synthesize 5-ethynylindoline via this route, a 5-(1,2-dihaloethyl)indoline or a 5-(1,1-dihaloethyl)indoline precursor would be required. The reaction proceeds in two successive elimination steps, each forming a π-bond to ultimately yield the triple bond nih.gov.

The choice of base is crucial for the success of this reaction, especially for the formation of a terminal alkyne. Strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) are often employed to ensure the complete elimination and to deprotonate the resulting terminal alkyne, driving the reaction to completion rsc.org. A subsequent aqueous workup is then necessary to protonate the acetylide and afford the terminal alkyne rsc.org.

Direct Ethynylation and Sonogashira Coupling Adaptations

Direct C-H functionalization represents a more atom-economical approach to introducing the ethynyl group, as it avoids the pre-functionalization of the indoline core. While direct C-H arylation of indoles at the C-4 and C-5 positions has been established with the aid of a removable directing group nih.gov, direct C-H ethynylation is less common but an area of active research. Rhodium(III)-catalyzed regioselective C-H alkynylation of indolines at the C-7 position has been reported, utilizing a removable pyridinyl directing group, suggesting the potential for similar strategies to be developed for the C-5 position nih.gov.

Adaptations of the Sonogashira coupling are also being explored. For instance, the use of arenediazonium salts as an alternative to aryl halides has been reported for Sonogashira reactions nih.gov.

Preparation of Key Precursors and Advanced Intermediates for 5-Ethynylindoline Hydrochloride Synthesis

The synthesis of this compound heavily relies on the availability of key precursors, primarily 5-haloindolines. 5-Bromoindoline is a commonly used intermediate.

An environmentally friendly synthesis of 5-bromoindole (B119039) has been developed, which can then be reduced to 5-bromoindoline. This process involves the hydrogenation of indole to indoline, followed by N-acetylation to protect the nitrogen. The resulting N-acetylindoline undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline. Subsequent deacetylation under acidic conditions furnishes 5-bromoindoline, which can then be used in the Sonogashira coupling nih.gov.

Alternatively, 5-bromoindole can be directly reduced to 5-bromoindoline using reducing agents like sodium cyanoborohydride (NaBH₃CN) in acetic acid whiterose.ac.uk.

| Precursor Synthesis | Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 5-Bromoindoline | 5-Bromoindole | NaBH₃CN | Acetic Acid | Room Temp, 2h | 94.8% | whiterose.ac.uk |

| N-Acetyl-5-bromoindoline | N-Acetylindoline | Brominating Agent | - | Mild | - | nih.gov |

| 5-Bromoindoline | N-Acetyl-5-bromoindoline | Acid | - | - | - | nih.gov |

The hydrochloride salt of 5-ethynylindoline is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent.

Development of Stereoselective and Diastereoselective Synthetic Pathways to Ethynylindolines

The development of stereoselective and diastereoselective methods for the synthesis of substituted indolines is crucial for accessing chiral analogues of 5-ethynylindoline, which may have unique biological activities. While specific examples for 5-ethynylindoline are not extensively reported, general strategies for the asymmetric synthesis of substituted indolines can be applied.

One approach involves the use of a chiral auxiliary . For example, the (-)-sparteine-mediated electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes, followed by intramolecular nucleophilic substitution, produces highly enantioenriched trans-2,3-disubstituted indolines whiterose.ac.uk. Chiral hydrazones derived from (S)-indoline have also been used as chiral auxiliaries for the asymmetric synthesis of 1,2-amino alcohols, demonstrating the utility of the indoline scaffold in stereocontrolled reactions.

Catalytic enantioselective methods offer a more atom-economical approach. A Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient route to various optically active indolines with high enantioselectivities whiterose.ac.uk. Copper-hydride catalyzed methods have also been developed for the diastereo- and enantioselective preparation of highly functionalized cis-2,3-disubstituted indolines.

Kinetic resolution of racemic 2-arylindolines can be achieved through deprotonation with a chiral base system and trapping with an electrophile, yielding both the resolved starting material and the 2,2-disubstituted product with high enantiomeric ratios.

The following table summarizes some of the reported stereoselective syntheses of indoline derivatives, which could potentially be adapted for the synthesis of chiral 5-ethynylindoline analogues.

| Method | Substrate | Catalyst/Auxiliary | Product | Diastereomeric/Enantiomeric Ratio | Yield | Reference |

| Chiral Auxiliary Mediated | 2-Benzyl N-pivaloylaniline | (-)-Sparteine | trans-2,3-Disubstituted indolines | up to 98:2 er | - | whiterose.ac.uk |

| Catalytic Asymmetric Hydrogenation | 3H-Indoles | Chiral Brønsted Acid | Optically active indolines | up to 97% ee | up to 98% | whiterose.ac.uk |

| Catalytic Asymmetric Cyclization | γ-Amino-α,β-unsaturated esters and arynes | - | 2,3-Disubstituted indolines | High dr | Good | nih.gov |

| Kinetic Resolution | N-Boc-2-arylindolines | n-BuLi/(-)-Sparteine | Enantioenriched 2-arylindolines and 2,2-disubstituted indolines | High er | - | |

| Copper-Catalyzed Reductive Cyclization | Substituted aminostyrenes | Cu(OAc)₂/(S,S)-Ph-BPE | cis-2,3-Disubstituted indolines | High dr and ee | High |

These methodologies provide a strong foundation for the future development of specific and efficient stereoselective routes to this compound and its diverse analogues.

Exploration of Sustainable and Green Chemistry Principles in Ethynylindoline Synthesis

The drive towards greener chemical processes has led to the investigation of several innovative strategies for the synthesis of 5-ethynylindoline and its derivatives. These approaches aim to improve upon traditional synthetic routes by incorporating principles such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the utilization of renewable feedstocks and catalysts.

A cornerstone of modern synthetic chemistry is the Sonogashira coupling reaction, which is pivotal for introducing the ethynyl group onto the indoline scaffold. Traditional Sonogashira reactions often rely on homogeneous palladium catalysts, copper co-catalysts, and organic amine bases in volatile organic solvents, which can present environmental and safety concerns. In response, significant efforts have been made to develop more sustainable alternatives.

One promising avenue is the use of mechanochemistry , a solvent-free technique where mechanical energy from ball milling is used to drive chemical reactions. researchgate.netbeilstein-journals.org This method not only eliminates the need for bulk solvents, thereby reducing waste and environmental impact, but can also lead to higher yields and shorter reaction times. researchgate.netbeilstein-journals.org For instance, the mechanochemical Sonogashira coupling of solid aryl halides has been shown to be highly efficient for a variety of substrates. researchgate.net

The application of biocatalysis represents a frontier in the green synthesis of indoline precursors. acs.orgnih.gov Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the intramolecular C(sp³)–H amination of azide (B81097) precursors to form the chiral indoline core with high efficiency and enantioselectivity. acs.orgnih.gov This enzymatic approach operates under mild conditions in aqueous media, offering a highly sustainable alternative to traditional metal-catalyzed cyclization reactions. acs.org

To quantitatively assess the "greenness" of these synthetic routes, various green chemistry metrics are employed. nih.govmdpi.comyoutube.com These metrics provide a framework for evaluating and comparing the environmental performance of different chemical processes. Key metrics include:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. youtube.com

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the yield, stoichiometry, and the mass of all reagents used. nih.gov

Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener process. youtube.com

The following interactive data tables showcase research findings related to these sustainable synthetic approaches.

Table 1: Mechanochemical Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |

| 1,1,2,2-tetrakis(4-bromophenyl)ethene | Trimethylsilylacetylene | Pd(OAc)₂, SPhos | High-Temperature Ball Milling, 1h | 88 | researchgate.net |

| Dimethyl 5-bromoisophthalate | (4-(1,2,2-triphenylvinyl)phenyl)ethyne | Pd(OAc)₂, SPhos | High-Temperature Ball Milling | 51 | researchgate.net |

| 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Ball Milling | >95 | beilstein-journals.org |

Table 2: Biocatalytic Synthesis of Indolines

| Substrate | Biocatalyst | Reaction Type | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1-azido-2-propylbenzene | P411-INS-5151 | Intramolecular C(sp³)–H Amination | 64 | 92:8 | acs.orgnih.gov |

| 1-azido-2-butylbenzene | P411-INS-5151 | Intramolecular C(sp³)–H Amination | 13 | 91:9 | acs.org |

| 1-azido-2-isobutylbenzene | P411-PYS-5148 | Intramolecular C(sp³)–H Amination | 40 (isolated) | - | nih.gov |

Table 3: Green Chemistry Metrics for a Hypothetical Greener Synthesis of a Pharmaceutical Intermediate

| Metric | Value | Interpretation | Reference |

| Atom Economy | 95% | Very high, indicating most reactant atoms are in the product. | youtube.com |

| Reaction Yield | 80% | Good conversion of starting material to product. | youtube.com |

| Reaction Mass Efficiency | 76% | Overall good efficiency considering yield and stoichiometry. | youtube.com |

| E-Factor | <5 | Low waste generation, comparable to bulk chemical production. | youtube.com |

The final step in the synthesis of this compound involves the formation of the hydrochloride salt. From a green chemistry perspective, this can be achieved by using gaseous hydrogen chloride in a suitable solvent, which can then be evaporated, or by using a concentrated aqueous solution of hydrochloric acid followed by lyophilization, thus avoiding the use of large volumes of organic solvents for precipitation. tue.nlnih.gov

Reactivity and Mechanistic Investigations of Ethynylindoline Systems

Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org The ethynyl group of 5-ethynylindoline serves as a versatile handle for participating in several types of cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Scope

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles. In the context of 5-ethynylindoline, this reaction provides a straightforward method for conjugation to various molecules, including biomolecules and polymers. The reaction proceeds through a well-established catalytic cycle involving the formation of a copper acetylide intermediate from 5-ethynylindoline. This intermediate then reacts with an organic azide (B81097), followed by cyclization and protonolysis to yield the triazole product and regenerate the copper catalyst. The scope of the CuAAC reaction with 5-ethynylindoline is broad, accommodating a wide variety of azide-containing substrates.

Table 1: Examples of Substrates Used in CuAAC Reactions with 5-Ethynylindoline

| Azide Substrate | Resulting Triazole Product |

| Benzyl azide | 1-(Phenylmethyl)-4-(indolin-5-yl)-1H-1,2,3-triazole |

| Azido-functionalized PEG | PEGylated 5-ethynylindoline |

| Azido-modified sugar | Glycoconjugated indoline (B122111) derivative |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathways in Biological Contexts

For applications in living systems where copper catalysts are often toxic, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative. In this reaction, the ethynyl group of 5-ethynylindoline reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst. This has made SPAAC a valuable tool for in vivo imaging and labeling studies where 5-ethynylindoline can be incorporated into a biological target and subsequently visualized by reaction with a fluorophore-tagged cyclooctyne.

Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Ethynylindoline Derivatives

The inverse electron demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal transformation that can involve ethynylindoline derivatives. imperial.ac.uk In this case, the electron-rich alkyne of 5-ethynylindoline can react with an electron-poor diene, typically a tetrazine. This reaction is exceptionally fast and proceeds readily at physiological temperatures, making it highly suitable for in vivo applications. The reaction results in the formation of a dihydropyridazine (B8628806) intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable pyridazine (B1198779) product.

Intramolecular Cyclization and Annulation Reactions of Ethynylindoline Derivatives

The ethynyl group in 5-ethynylindoline can participate in intramolecular reactions to construct fused ring systems. researchgate.netrsc.orgnih.govresearchgate.net These cyclization and annulation reactions are valuable for the synthesis of complex polycyclic indole (B1671886) alkaloids and related structures. For instance, if the indoline nitrogen is substituted with a group containing a suitable reactive partner, such as a halide or another unsaturated moiety, intramolecular cyclization can be induced. These reactions can be promoted by various catalysts, including transition metals or strong bases, leading to the formation of novel tricyclic and tetracyclic frameworks. researchgate.netrsc.org

Advanced Palladium-Catalyzed Reactions and other Transition Metal Catalysis in Ethynylindoline Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. libretexts.orgorganic-chemistry.org The terminal alkyne of 5-ethynylindoline is an excellent substrate for several of these transformations.

The Sonogashira coupling allows for the direct connection of the ethynyl group to aryl or vinyl halides, providing a straightforward route to a wide array of substituted alkynes. youtube.com This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and a base. youtube.com

The Heck reaction can also be utilized, where the alkyne of 5-ethynylindoline adds across an organopalladium species, leading to the formation of substituted alkenes after a subsequent reductive elimination step. libretexts.org

Other transition metals, such as gold and rhodium, can also catalyze unique transformations of the ethynyl group in ethynylindoline systems, leading to diverse molecular architectures. The activation of the palladium catalyst, often starting from a Pd(II) salt, is a crucial initial step in these catalytic cycles, typically involving reduction to the active Pd(0) species by a reagent in the reaction mixture. youtube.comyoutube.com

Table 2: Overview of Palladium-Catalyzed Reactions with 5-Ethynylindoline

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |

| Heck Reaction | Organohalide | Pd catalyst, Base | Substituted alkene |

| Suzuki Coupling | Organoboron reagent | Pd catalyst, Base | Aryl/Vinyl-substituted alkyne |

Protonation Equilibria and Salt Formation Dynamics of 5-Ethynylindoline Hydrochloride

This compound is the salt form of the parent compound, 5-ethynylindoline. The indoline nitrogen is basic and can be readily protonated by acids like hydrochloric acid (HCl). The protonation equilibrium is dependent on the pH of the solution. The hydrochloride salt is often preferred for its increased stability and water solubility compared to the free base. The pKa of the conjugate acid of 5-ethynylindoline determines the pH range over which the compound exists in its protonated or deprotonated form. This property is crucial for its handling, formulation, and behavior in various chemical and biological environments.

Advanced Applications in Chemical Biology Utilizing Ethynylindoline Scaffolds

Design and Development of Ethynylindoline-Based Molecular Probes

The rational design of molecular probes is a cornerstone of chemical biology, allowing for the visualization and interrogation of biological processes in real-time. A well-designed molecular probe typically consists of a recognition element, a linker, and a reporter moiety. The 5-ethynylindoline scaffold serves as an excellent foundation for such probes due to its inherent structural features and the chemical versatility of the ethynyl (B1212043) group.

The design process for an ethynylindoline-based molecular probe would involve several key considerations:

Target Recognition: The indoline (B122111) core can be functionalized at various positions (e.g., the nitrogen atom or other positions on the aromatic ring) to incorporate moieties that specifically interact with a biological target of interest, such as a protein or a nucleic acid.

Linker Modification: A linker can be attached to the indoline scaffold to provide spatial separation between the recognition element and the reporter group, ensuring that the reporter does not interfere with target binding.

Reporter Conjugation: The terminal ethynyl group is an ideal attachment point for a variety of reporter molecules, including fluorophores, biotin (B1667282) tags, or affinity labels, via highly efficient and specific "click chemistry" reactions.

The development of these probes often involves iterative cycles of design, synthesis, and biological evaluation to optimize their specificity, sensitivity, and cell permeability.

| Probe Component | Design Consideration | Example Modification on 5-Ethynylindoline |

| Recognition Element | Introduction of a pharmacophore to bind a specific enzyme's active site. | N-acylation of the indoline nitrogen with a known inhibitor motif. |

| Linker | Varying the length and composition to optimize binding and solubility. | Attachment of a polyethylene (B3416737) glycol (PEG) chain to the indoline scaffold. |

| Reporter Group | Selection of a fluorophore with appropriate excitation/emission wavelengths for cellular imaging. | Coupling of an azide-modified fluorophore to the ethynyl group via CuAAC. |

Bioconjugation Strategies Employing 5-Ethynylindoline Derivatives

Bioconjugation is the process of covalently linking molecules, such as a small-molecule probe and a biomolecule. The ethynyl group of 5-ethynylindoline is a premier functional handle for modern bioconjugation techniques, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the coupling of a terminal alkyne (like the one in 5-ethynylindoline) with an azide (B81097) to form a stable triazole linkage. This reaction is often used to label proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically functionalized with an azide group.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the copper catalyst may be toxic, SPAAC offers a catalyst-free alternative. In this approach, the ethynylindoline derivative would be reacted with a strained cyclooctyne (B158145) that has been incorporated into a biomolecule. The relief of ring strain drives the reaction forward.

These bioconjugation strategies allow for the site-specific labeling of biomolecules within complex biological mixtures, enabling a wide range of downstream applications, including proteomics, activity-based protein profiling, and cellular imaging.

| Bioconjugation Strategy | Reactants | Key Features | Typical Application |

| CuAAC | 5-Ethynylindoline derivative, Azide-modified biomolecule, Copper(I) catalyst | High efficiency, High specificity, Forms a stable triazole linkage | In vitro labeling of purified proteins or nucleic acids. |

| SPAAC | 5-Ethynylindoline derivative, Cyclooctyne-modified biomolecule | Catalyst-free, Biocompatible, Fast reaction kinetics | Labeling of biomolecules in living cells and organisms. |

Structure-Activity Relationship (SAR) Studies of Ethynylindoline Analogues for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. polimi.it For ethynylindoline analogues, SAR studies would aim to elucidate the key structural features required for potent and selective interaction with a specific biological macromolecule.

The systematic modification of the 5-ethynylindoline scaffold can provide valuable insights into its interaction with biological targets. Key design principles include:

Modification of the Indoline Core: Altering substituents on the aromatic ring or the pyrrolidine (B122466) ring can influence binding affinity and selectivity through steric and electronic effects.

Variation of the Ethynyl Group: While the terminal alkyne is crucial for bioconjugation, its local environment can be modified to fine-tune interactions within a binding pocket.

Introduction of Chiral Centers: The indoline scaffold can possess stereocenters, and the synthesis of enantiomerically pure analogues can reveal stereospecific binding requirements of the target.

Computational modeling and docking studies can be employed to generate hypotheses about how ethynylindoline analogues bind to a target protein. For a hypothetical kinase inhibitor, for instance, the indoline scaffold might occupy the adenine-binding pocket, with the ethynyl group extending into a more solvent-exposed region where it can be used for bioconjugation without disrupting key binding interactions. SAR data from synthesized analogues would then be used to refine these models.

| Analogue Modification | Hypothesized Effect on Binding | Rationale |

| Addition of a methyl group at the 7-position | Increased steric hindrance, potentially decreasing affinity. | The 7-position may be close to a conserved residue in the binding pocket. |

| Replacement of the N-H with an N-methyl group | Altered hydrogen bonding capacity and conformation. | The N-H may act as a hydrogen bond donor to the protein backbone. |

| Isosteric replacement of the ethynyl group with a cyano group | Loss of bioconjugation handle and altered electronics. | To confirm the importance of the alkyne for subsequent applications. |

Integration of Ethynylindoline into Bioorthogonal Labeling and Imaging Systems

The ethynyl group is a key component for integrating small molecules into bioorthogonal labeling and imaging systems. nih.gov These systems allow for the visualization of biological processes in living cells with minimal perturbation. nih.gov A 5-ethynylindoline-based probe could be used in a two-step labeling strategy:

Introduction of the Probe: The cell-permeable ethynylindoline probe is introduced to the biological system, where it binds to its specific target.

Bioorthogonal Ligation: An azide-functionalized reporter molecule (e.g., a fluorophore) is added, which then specifically reacts with the ethynyl group of the probe via a bioorthogonal reaction like CuAAC or SPAAC. nih.gov

This approach offers several advantages, including the use of small, cell-permeable probes and the ability to "turn on" a fluorescent signal only upon binding and reaction, thereby reducing background noise and enhancing imaging contrast.

Scaffold Engineering for Enhanced Chemical Biology Tool Development

The indoline scaffold itself can be engineered to improve its properties as a chemical biology tool. Scaffold engineering may involve:

Improving Physicochemical Properties: Modifications can be made to enhance aqueous solubility, cell permeability, and metabolic stability.

Developing Photo-activatable Probes: Incorporation of photolabile groups could allow for the spatial and temporal control of probe activity.

Creating Multi-functional Probes: The scaffold can be designed to include multiple functional groups, allowing for simultaneous interaction with a target and attachment of different reporter molecules.

Through thoughtful scaffold engineering, the 5-ethynylindoline platform can be adapted to address a wide range of challenges in chemical biology, from fundamental studies of protein function to the development of new diagnostic and therapeutic agents.

Derivatization and Structural Modifications of the Ethynylindoline Core

N-Alkylation and Other Modifications at the Indoline (B122111) Nitrogen Atom

N-Alkylation: The deprotonation of the indoline nitrogen, often with a strong base like sodium hydride, generates a nucleophilic anion that readily participates in S_N2 reactions with alkyl halides. youtube.com This allows for the introduction of a wide range of alkyl groups at the nitrogen atom.

N-Acylation: The acylation of the indoline nitrogen introduces an amide functionality. This transformation can be achieved using various acylating agents. A method for the N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported. researchgate.net Another approach utilizes thioesters as a stable source of the acyl group in a chemoselective N-acylation reaction. nih.gov These methods provide efficient routes to N-acylindoline derivatives.

Functionalization of the Ethynyl (B1212043) Moiety Post-Formation

The terminal alkyne of 5-ethynylindoline is a highly versatile functional group that can undergo a variety of chemical transformations, most notably Sonogashira coupling and "click" chemistry.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This methodology has been successfully used to synthesize a variety of alkynyl-substituted compounds, including those with isoxazole (B147169) and quinoline-5,8-dione cores. nih.govresearchgate.net While effective, a common side reaction is the homocoupling of the terminal alkyne, which can be minimized by conducting the reaction under a dilute hydrogen atmosphere. ntu.edu.tw

"Click" Chemistry: The ethynyl group is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. wikipedia.org This reaction provides a highly efficient and specific method for the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This strategy has been employed to link the ethynylindoline core to other molecular fragments, such as pyrene (B120774) units, through a stable triazole bridge. researchgate.net The resulting triazole-linked conjugates often exhibit interesting photochemical and photophysical properties. researchgate.net

Stereochemical and Electronic Effects of Substituents on the Indoline Ring System

The introduction of substituents onto the indoline ring can significantly influence the molecule's stereochemistry and electronic properties.

Electronic Effects: The nature of the substituent on the indoline ring can modulate the electron density of the aromatic system. Electron-donating groups increase the electron density, while electron-withdrawing groups decrease it. rsc.org These electronic perturbations can affect the reactivity of the indoline core and the properties of the molecule as a whole. For instance, in the context of N-acylation, the presence of an electron-withdrawing group at the C-5 position of an indole (B1671886) has been shown to lead to higher yields. researchgate.net Computational studies on substituted indoles have shown that the electronic nature of the substituent can influence the excited state properties, which is relevant for the design of fluorescent probes. nih.gov

Stereochemical Effects: The steric bulk of substituents on the indoline ring can influence the regioselectivity and stereoselectivity of subsequent reactions. For example, in the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles, the steric effect of the group at the C3 position of the isoxazole ring was found to have a greater influence on the reaction than the group at the C5 position. nih.gov

Synthesis of Complex Polycyclic and Fused Ring Systems Incorporating Ethynylindoline

The 5-ethynylindoline scaffold can serve as a building block for the construction of more complex polycyclic and fused ring systems. The indoline structure itself is a common motif in many natural products and biologically active compounds. thieme.de

Various synthetic strategies have been developed to construct fused ring systems. nih.govcore.ac.ukchemrxiv.org These methods often involve intramolecular cyclization reactions or cycloaddition reactions. While specific examples detailing the direct use of 5-ethynylindoline in the synthesis of complex polycyclic systems are not prevalent in the provided search results, the functional handles present in its derivatives (the alkyne and the modifiable nitrogen) provide clear opportunities for such transformations. For instance, the ethynyl group could participate in intramolecular cycloadditions or be transformed into a group that facilitates cyclization onto the indoline ring.

Generation of Hybrid Scaffolds through Linkage with Diverse Heterocyclic Systems

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The 5-ethynylindoline core can be linked to other heterocyclic systems to create novel hybrid scaffolds with potentially enhanced biological activities.

The functional groups on the 5-ethynylindoline scaffold, particularly the ethynyl group, are amenable to reactions that can link it to other heterocyclic rings. For example, the Sonogashira coupling and "click" chemistry reactions discussed previously are ideal for this purpose. These reactions allow for the covalent attachment of other heterocyclic moieties, such as oxadiazoles, quinoxalines, or thiazolidinones, to the ethynylindoline core. nih.govmdpi.com This approach has been used to synthesize novel indole-thiazolidinone hybrids and oxadiazole-quinoxalines with demonstrated anticancer potential. nih.govmdpi.com

Analytical and Computational Approaches in 5 Ethynylindoline Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to the structural determination of 5-Ethynylindoline hydrochloride, providing detailed information about its atomic connectivity, conformation, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the indoline (B122111) ring and the ethynyl (B1212043) group would exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring portion of the indoline structure are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring current. libretexts.org The methylene (B1212753) (-CH₂-) protons of the five-membered ring would likely resonate at distinct chemical shifts, influenced by their proximity to the nitrogen atom and the aromatic ring. The proton of the N-H group, particularly in the hydrochloride salt form, would be expected to be a broad signal. The acetylenic proton (-C≡C-H) has a characteristic chemical shift, generally appearing in the range of 2.5-3.5 ppm. oregonstate.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. compoundchem.com The carbon atoms of the aromatic ring would show signals in the 125-150 ppm range. libretexts.org The two carbons of the ethynyl group would have distinct resonances, typically between 70 and 90 ppm. The methylene carbons of the indoline ring would appear further upfield. The presence of the hydrochloride would influence the chemical shifts of carbons near the nitrogen atom due to protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Ethynylindoline Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | Benzene Ring | 6.5 - 8.0 | 125 - 150 |

| Aliphatic C-H₂ | Indoline Ring | ~3.0 - 4.0 | ~40 - 60 |

| Amine N-H | Indoline Ring | Variable, often broad | N/A |

| Acetylenic C-H | Ethynyl Group | 2.5 - 3.5 | ~70 - 85 |

| Acetylenic C-C | Ethynyl Group | N/A | ~75 - 90 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The molecular ion peak (M⁺) would confirm the molecular weight of the free base (157.09 g/mol ).

The fragmentation pattern provides a fingerprint of the molecule. tutorchase.com Common fragmentation pathways for aromatic amines include the loss of small radicals or neutral molecules. libretexts.orgmiamioh.edu For 5-Ethynylindoline, characteristic fragments could arise from:

Loss of the ethynyl group: A fragment corresponding to the loss of a C₂H radical (25 amu).

Cleavage of the indoline ring: The five-membered ring can open, leading to various smaller fragments.

Loss of a hydrogen atom: Resulting in a stable [M-1]⁺ ion.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for 5-Ethynylindoline

| m/z Value | Proposed Fragment Identity | Origin of Fragment |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion of the free base |

| 156 | [M-H]⁺ | Loss of a hydrogen atom |

| 132 | [M-C₂H]⁺ | Loss of the ethynyl radical |

| 130 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indoline ring |

High-Resolution Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of this compound from any impurities, starting materials, or byproducts from its synthesis. A validated HPLC method ensures the purity and quality of the compound.

A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the indoline ring shows maximum absorbance.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov This ensures that the analytical method is reliable for its intended purpose of quantifying the purity of this compound.

X-ray Crystallography for Definitive Absolute Structure Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org For this compound, obtaining a single crystal of sufficient quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

This technique is the gold standard for establishing the absolute configuration of chiral centers, if any were present, and for visualizing the packing of molecules in the crystal lattice. The resulting electron density map provides a detailed picture of the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the indoline nitrogen.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 5-Ethynylindoline, DFT calculations can provide valuable insights into its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated include electronegativity, chemical hardness, and softness. These calculations help in predicting which sites on the molecule are more susceptible to electrophilic or nucleophilic attack.

Table 3: Key Parameters from a Hypothetical DFT Study of 5-Ethynylindoline

| Parameter | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution and predicts sites for electrophilic/nucleophilic attack. |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation

Molecular modeling and dynamics simulations are powerful computational tools used to generate hypotheses about how a ligand, such as 5-Ethynylindoline, might interact with a biological target, like a protein or enzyme. tandfonline.comnih.govnih.gov

Molecular docking is a common technique where the 3D structure of 5-Ethynylindoline is computationally placed into the binding site of a target protein. youtube.com This process predicts the preferred binding orientation and conformation of the ligand. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding pocket.

Future Directions and Emerging Research Avenues for 5 Ethynylindoline Hydrochloride

Innovations in Sustainable and Scalable Synthesis of Ethynylindoline Scaffolds

The development of environmentally benign and economically viable synthetic routes is paramount for the widespread application of 5-ethynylindoline and its derivatives. Current research trends emphasize the adoption of "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Future innovations in the synthesis of ethynylindoline scaffolds are likely to focus on several key areas:

Catalytic C-H Functionalization: Direct C-H activation and subsequent alkynylation of the indoline (B122111) core represents a highly atom-economical approach. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Research into novel transition-metal catalysts (e.g., palladium, copper, ruthenium) or metal-free catalytic systems will be crucial for achieving high efficiency and selectivity under mild reaction conditions.

Flow Chemistry and Microreactor Technology: Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. The use of 3D-printed metal microreactors has already demonstrated the potential for the scalable subsecond synthesis of other drug scaffolds, a technology that could be adapted for ethynylindoline production.

Green Solvents and Reaction Media: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) in these green solvents can further accelerate reaction rates and improve yields, contributing to more efficient and environmentally friendly processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of ethynylindoline scaffolds offers the potential for high stereoselectivity and regioselectivity under mild, aqueous conditions. This approach aligns perfectly with the principles of green chemistry.

| Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Catalyst cost and removal, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

| Green Solvents | Reduced environmental impact, improved safety | Solvent selection and recovery, reaction compatibility |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |

Exploration of Unconventional Reactivity Patterns and Transformation Strategies

The terminal alkyne functionality of 5-ethynylindoline is a versatile handle for a wide array of chemical transformations. While classical alkyne chemistry is well-established, future research will likely delve into more unconventional reactivity patterns to access novel molecular architectures.

Catalytic Activation of the Ethynyl (B1212043) Group: Beyond traditional Sonogashira and click chemistry, research into novel catalytic systems can unlock new reaction pathways. For instance, ruthenium(II)-catalyzed C-H activation and annulation reactions, which have been successful with other nitrogen-containing heterocycles, could be explored for the synthesis of complex fused indoline systems.

Radical-Mediated Transformations: The development of photoredox catalysis opens up new avenues for radical-based transformations of the ethynyl group. These mild, light-driven reactions could enable the introduction of diverse functional groups that are not accessible through traditional ionic pathways.

[2+2+2] Cycloadditions: Transition-metal catalyzed [2+2+2] cycloaddition reactions involving the ethynyl group of 5-ethynylindoline and two other unsaturated partners (e.g., alkynes, nitriles) could provide rapid access to complex polycyclic aromatic systems containing the indoline motif.

Umpolung Reactivity: The use of hypervalent iodine reagents can induce an "umpolung" or reversal of polarity of the alkyne, making it an electrophilic species. This unconventional reactivity can be exploited for the synthesis of novel heteroatom-substituted alkynes.

Development of Next-Generation Ethynylindoline-Based Chemical Probes and Tools

The unique properties of the ethynyl group make 5-ethynylindoline an excellent scaffold for the development of sophisticated chemical probes for studying biological systems. The small size of the ethynyl group minimizes steric perturbation, and its ability to undergo bioorthogonal "click" reactions makes it an ideal tag for labeling and imaging biomolecules.

Activity-Based Probes (ABPs): Ethynylindoline derivatives can be designed as ABPs to target specific enzymes. These probes typically contain a reactive group that covalently modifies the active site of the target enzyme, and the ethynyl handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

Photoaffinity Labeling Probes: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) alongside the ethynyl tag would enable photoaffinity labeling. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for the identification of protein targets in complex biological mixtures.

Bioorthogonal Probes for in vivo Imaging: The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively) are highly efficient and bioorthogonal reactions. Ethynylindoline-based probes can be used to label biomolecules in living cells and organisms, enabling their visualization and tracking in real-time. This approach has been successfully demonstrated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for monitoring DNA replication.

Pro-labels for Enhanced Delivery: To overcome challenges such as poor cell permeability, ethynylindoline can be modified with lipophilic acyl ester moieties to create "pro-labels." These modified probes can more easily cross cell membranes and are then intracellularly converted to the active probe.

| Probe Type | Key Feature | Application |

|---|---|---|

| Activity-Based Probes | Covalent modification of enzyme active sites | Enzyme activity profiling |

| Photoaffinity Probes | Photoreactive group for covalent crosslinking | Target identification |

| Bioorthogonal Probes | "Clickable" alkyne for tagging | In vivo imaging and tracking |

| Pro-labels | Enhanced cell permeability | Improved intracellular delivery |

Integration with Advanced Materials Science and Nanotechnology Applications

The functional versatility of 5-ethynylindoline hydrochloride makes it an attractive building block for the creation of advanced materials with tailored properties. The ethynyl group can serve as a point of attachment or as a key component in polymerization reactions.

Functionalized Nanoparticles: The ethynyl group can be used to covalently attach 5-ethynylindoline to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or magnetic nanoparticles). This functionalization can impart new biological activities to the nanoparticles or be used to target them to specific cells or tissues for applications in drug delivery and medical imaging.

Polymer Synthesis: The alkyne functionality can participate in polymerization reactions, such as alkyne-azide polycycloadditions, to form novel polymers. These ethynylindoline-containing polymers may exhibit interesting electronic, optical, or biological properties.

Metal-Organic Frameworks (MOFs): The ethynylindoline moiety could be incorporated as a ligand in the synthesis of MOFs. The resulting materials could have applications in gas storage, catalysis, or as sensors, with the indoline component potentially adding a layer of biological activity.

Surface Modification: The ethynyl group can be used to "click" 5-ethynylindoline onto surfaces, creating functionalized materials with altered surface properties. This could be useful for creating biocompatible coatings for medical devices or for developing new types of biosensors.

Unexplored Strategies for Interrogating and Modulating Biological Systems

The indoline scaffold is a common motif in many biologically active natural products and pharmaceuticals. The addition of an ethynyl group provides a powerful tool to explore and modulate biological processes in novel ways.

Targeted Covalent Inhibitors: Ethynylindoline derivatives can be designed as targeted covalent inhibitors. By positioning the ethynyl group to react with a nucleophilic residue in the binding pocket of a target protein, a highly specific and irreversible inhibitor can be created.

Proximity-Inducing Molecules: The ethynyl group can serve as a handle for the construction of bifunctional molecules such as proteolysis-targeting chimeras (PROTACs). One end of the molecule would bind to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Light-Activated Therapies: The alkyne functionality could be incorporated into photosensitizers for photodynamic therapy (PDT). Upon activation with light of a specific wavelength, the photosensitizer generates reactive oxygen species that can kill cancer cells. The ethynylindoline moiety could be used to target the photosensitizer to specific cells or subcellular compartments.

Modulation of Protein-Protein Interactions: The rigid, linear nature of the ethynyl group can be exploited in the design of molecules that disrupt or stabilize protein-protein interactions (PPIs). By incorporating the ethynylindoline scaffold into peptidomimetics, it may be possible to create potent and selective modulators of PPIs that are involved in disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethynylindoline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclization of ethynyl precursors with indole derivatives under acidic conditions. For example, hydroxylamine hydrochloride and benzonitrile can react in a multi-step process involving controlled temperature (e.g., 40°C for 6 hours) and pH adjustment (to 6–7) to precipitate intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 eq hydroxylamine hydrochloride to 1.0 eq nitrile) and catalysts like benzyltriethylammonium chloride (0.05 eq) to accelerate ammonolysis . Purification via vacuum drying at 50°C is recommended to achieve >98% purity .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural confirmation involves a combination of techniques:

- NMR Spectroscopy : Proton and carbon NMR to identify ethynyl (C≡CH) and indoline ring protons.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For definitive solid-state structure determination, particularly to resolve tautomeric equilibria (e.g., enol-keto forms common in heterocycles) .

- Elemental Analysis : To validate chloride content in the hydrochloride salt .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Storage : Store at 2–8°C in airtight containers; avoid long-term storage due to degradation risks .

- Disposal : Neutralize waste with 2N NaOH and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Dose-Response Reproducibility : Test compounds across multiple concentrations (e.g., 0.2–2.0 mg/mL) using standardized protocols .

- HPLC-Purity Correlation : Compare bioactivity of batches with ≥98% purity (via reverse-phase HPLC) against lower-purity samples to isolate impurity effects .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or xanthine oxidase) to confirm target-specific activity .

Q. What experimental design principles apply to formulating this compound in drug delivery systems (e.g., hydrogels)?

- Methodological Answer :

- Factorial Design : Optimize hydrogel components (e.g., polymer concentration, crosslinker ratio) using a 2³ factorial matrix to assess interactions .

- In Vitro Release Kinetics : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and analyze data via zero-order or Higuchi models .

- Stability Testing : Monitor pH (5.0–7.4), temperature (4–40°C), and humidity (60–75% RH) to predict shelf-life .

Q. How do structural modifications (e.g., substituents on the indoline ring) alter the compound’s pharmacokinetic profile?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., chloro, methoxy) at the 3- or 5-position and compare logP (via shake-flask method) and solubility (via UV/Vis spectroscopy) .

- Metabolic Stability : Incubate derivatives with liver microsomes and quantify parent compound depletion using LC-MS/MS .

- In Vivo Pharmacokinetics : Administer modified compounds (e.g., 10 mg/kg IV/PO) in rodent models and calculate AUC, Cmax, and t₁/₂ .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- QC Criteria : Reject outliers exceeding ±2 SD from the mean in triplicate experiments .

Q. How should researchers validate synthetic yields and purity claims across laboratories?

- Methodological Answer :

- Interlaboratory Round-Robin Trials : Share standardized protocols (e.g., TLC monitoring at VPE/EA = 5:1) and compare yields/purity .

- Cross-Validation with NMR/MS : Provide raw spectral data to third-party labs for independent verification .

Ethical & Regulatory Compliance

Q. What regulatory considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- IACUC Approval : Submit detailed protocols (dose, route, endpoint criteria) to institutional animal care committees.

- FDA Guidelines : Note that this compound is not FDA-approved; preclinical data must adhere to Good Laboratory Practice (GLP) .

- 3Rs Principle : Implement alternatives (e.g., in silico modeling) to reduce animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.